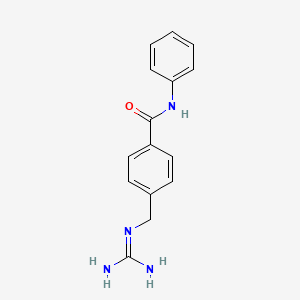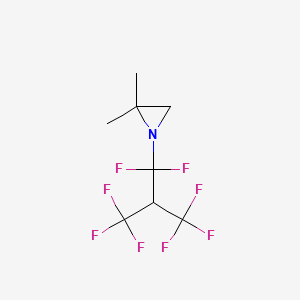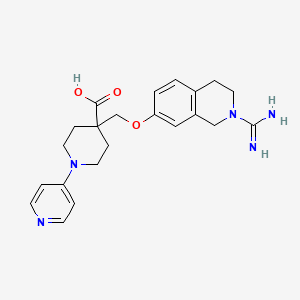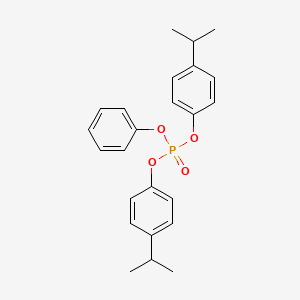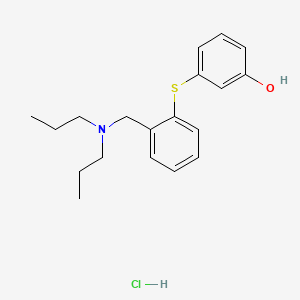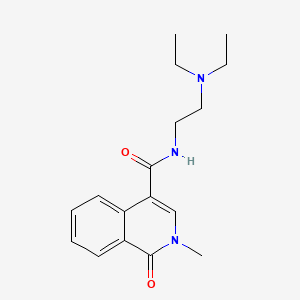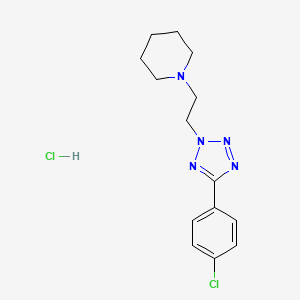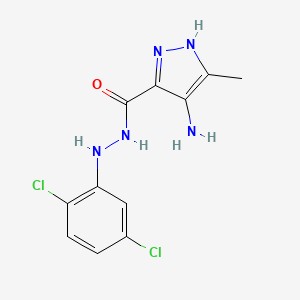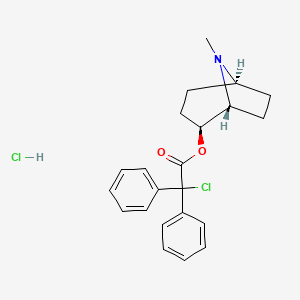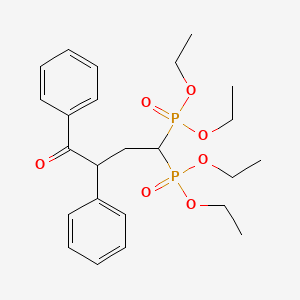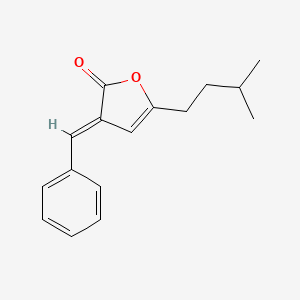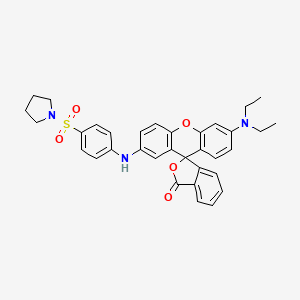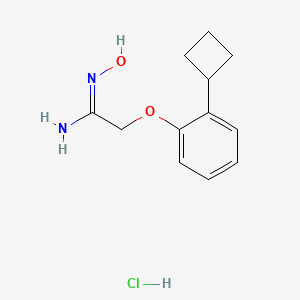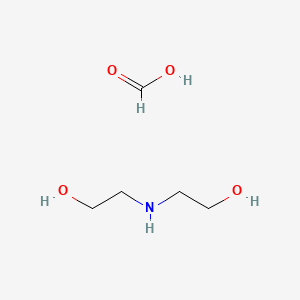
Iododexetimide I-123
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iododexetimide I-123 is a radiopharmaceutical compound used primarily in single-photon emission computed tomography (SPECT) imaging. It is a derivative of dexetimide, labeled with the radioactive isotope iodine-123. This compound is known for its high affinity for muscarinic acetylcholine receptors, particularly the M1 subtype, making it valuable in neuroimaging studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Iododexetimide I-123 typically involves the iodination of dexetimide. One common method includes the use of a precursor linked through a soluble polymer via a silyl linker. The iodination is carried out using iodine-123 in the presence of an oxidizing agent such as chloramine-T . The reaction conditions are carefully controlled to ensure high radiochemical yields and purity.
Industrial Production Methods
Industrial production of this compound involves the irradiation of a xenon-124 gas target with a proton beam to produce iodine-123. The iodine-123 is then chemically processed and incorporated into dexetimide through electrophilic iododesilylation . The final product is purified using a combination of size-exclusive and normal-phase chromatography to ensure high quality .
Analyse Chemischer Reaktionen
Types of Reactions
Iododexetimide I-123 undergoes several types of chemical reactions, including:
Oxidation: The iodination process itself is an oxidation reaction where iodine-123 is introduced to the dexetimide molecule.
Substitution: The iodination involves the substitution of a hydrogen atom in dexetimide with iodine-123.
Common Reagents and Conditions
Oxidizing Agents: Chloramine-T is commonly used as an oxidizing agent in the iodination process.
Solvents: Organic solvents such as acetonitrile are often used to dissolve the reactants and facilitate the reaction.
Major Products
The major product of these reactions is this compound, which is then used for imaging purposes. The purity and specific activity of the final product are critical for its effectiveness in SPECT imaging .
Wissenschaftliche Forschungsanwendungen
Iododexetimide I-123 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Neuroimaging: It is used in SPECT imaging to study the distribution and density of muscarinic acetylcholine receptors in the brain. .
Pharmacological Studies: This compound is used to study the binding affinity and selectivity of muscarinic receptor ligands, aiding in the development of new drugs targeting these receptors.
Wirkmechanismus
Iododexetimide I-123 exerts its effects by binding to muscarinic acetylcholine receptors, particularly the M1 subtype. The binding of the compound to these receptors allows for the visualization of their distribution and density using SPECT imaging. The high brain uptake and intense binding in M1 receptor-rich areas make it an attractive radiopharmaceutical for imaging purposes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Iodine-123 labeled ioflupane: Used for imaging dopamine transporters.
Iodine-123 labeled metomidate: Used for imaging adrenal cortical tumors.
Uniqueness
Iododexetimide I-123 is unique in its high affinity and selectivity for muscarinic acetylcholine receptors, particularly the M1 subtype. This makes it particularly valuable for neuroimaging studies focused on cognitive function and neuropsychiatric disorders .
Eigenschaften
CAS-Nummer |
119391-70-7 |
|---|---|
Molekularformel |
C23H25IN2O2 |
Molekulargewicht |
484.4 g/mol |
IUPAC-Name |
(3S)-3-[1-[(4-(123I)iodanylphenyl)methyl]piperidin-4-yl]-3-phenylpiperidine-2,6-dione |
InChI |
InChI=1S/C23H25IN2O2/c24-20-8-6-17(7-9-20)16-26-14-11-19(12-15-26)23(18-4-2-1-3-5-18)13-10-21(27)25-22(23)28/h1-9,19H,10-16H2,(H,25,27,28)/t23-/m1/s1/i24-4 |
InChI-Schlüssel |
WJLRTFJPHDSXAF-QYMJHDELSA-N |
Isomerische SMILES |
C1CN(CCC1[C@@]2(CCC(=O)NC2=O)C3=CC=CC=C3)CC4=CC=C(C=C4)[123I] |
Kanonische SMILES |
C1CN(CCC1C2(CCC(=O)NC2=O)C3=CC=CC=C3)CC4=CC=C(C=C4)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


